molecular formula C17H17ClN6O3 B114068 (R)-Zopiclone CAS No. 138680-08-7

(R)-Zopiclone

Cat. No.: B114068
CAS No.: 138680-08-7
M. Wt: 388.8 g/mol
InChI Key: GBBSUAFBMRNDJC-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Zopiclone is a chiral compound used primarily as a hypnotic agent for the treatment of insomnia. It is the active enantiomer of zopiclone, which belongs to the class of cyclopyrrolone derivatives. Unlike traditional benzodiazepines, ®-Zopiclone has a unique chemical structure that contributes to its pharmacological profile.

Scientific Research Applications

®-Zopiclone has several scientific research applications:

    Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.

    Biology: Research on ®-Zopiclone helps in understanding the biological mechanisms of sleep regulation.

    Medicine: It is studied for its therapeutic effects and potential side effects in the treatment of insomnia.

    Industry: The compound is used in the development of new hypnotic agents and in the study of drug metabolism.

Mechanism of Action

Target of Action

The primary target of ®-Zopiclone is the GABA-A receptor in the central nervous system . This receptor is a type of protein that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

®-Zopiclone enhances the normal transmission of GABA by binding to a specific site on the GABA-A receptor . This binding increases the efficiency of GABA, leading to hyperpolarization of the neuron and resulting in inhibitory effects on the central nervous system . This action results in sedative, anxiolytic, muscle relaxant, and anticonvulsant properties .

Biochemical Pathways

The action of ®-Zopiclone primarily affects the GABAergic pathway . By enhancing the effect of GABA, it increases the influx of chloride ions into the neuron, which leads to hyperpolarization and decreased neuron excitability . This results in the calming effects seen with ®-Zopiclone.

Pharmacokinetics

The pharmacokinetics of ®-Zopiclone involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed from the gastrointestinal tract . It is widely distributed in body tissues and crosses the blood-brain barrier . ®-Zopiclone is extensively metabolized in the liver, primarily by the cytochrome P450 system, and the metabolites are excreted in the urine .

Result of Action

The molecular and cellular effects of ®-Zopiclone’s action result in decreased neuron excitability, leading to sedative and anxiolytic effects . This can help individuals with insomnia to fall asleep faster, reduce the number of awakenings during the night, and increase total sleep time .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-Zopiclone. Factors such as the individual’s age, liver function, and concurrent medications can affect the metabolism and clearance of the drug . Furthermore, lifestyle factors such as alcohol consumption can potentiate the effects of ®-Zopiclone and may lead to increased sedation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Zopiclone involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolone ring: This step involves the cyclization of an appropriate precursor to form the pyrrolone ring.

    Chiral resolution: The racemic mixture of zopiclone is resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Purification: The ®-enantiomer is then purified to obtain ®-Zopiclone.

Industrial Production Methods

Industrial production of ®-Zopiclone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Chiral resolution techniques: Industrial-scale chiral chromatography or crystallization methods are employed to separate the enantiomers.

    Quality control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

®-Zopiclone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of ®-Zopiclone, which may have different pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    Eszopiclone: The S-enantiomer of zopiclone, also used as a hypnotic agent.

    Zolpidem: A non-benzodiazepine hypnotic with a different chemical structure but similar pharmacological effects.

    Zaleplon: Another non-benzodiazepine hypnotic with a shorter duration of action.

Uniqueness

®-Zopiclone is unique due to its specific chiral configuration, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. It has a longer half-life compared to some similar compounds, providing sustained hypnotic effects.

Properties

IUPAC Name

[(7R)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSUAFBMRNDJC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)O[C@@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160758
Record name Zopiclone, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138680-08-7
Record name Zopiclone, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138680087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zopiclone, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOPICLONE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A997Q53NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Accordingly, racemic zopiclone is preferably reacted with a resolving agent (+)-O,O′-dibenzoyl tartaric acid in methylene dichloride at room temperature to obtain the diastereomeric salt (Scheme IV) which is crystallized from acetonitrile followed by conversion into eszopiclone by treating with an inorganic base, such as NaOH. Eszopiclone thus obtained has a purity above 99%. Eszopiclone is recrystallized from ethyl acetate to obtain the product with purity of 99.9%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+)-O,O′-dibenzoyl tartaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in an organic solvent in presence of triethyl amine along with a catalytic amount of an acylation catalyst to obtain racemic zopiclone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In another embodiment, the invention provides a process to recycle the (R)-zopiclone, which remains in solution as waste product. (R)-zopiclone is recovered from the solution by any known conventional methods, for example, by solvent distillation, evaporation, or precipitation by adding a non-polar solvent, etc. This is followed by neutralization with base, extraction using methylene chloride followed by removal of the solvent. The (R)-isomer isolated is subjected to acid hydrolysis using aqueous HCl, obtaining 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine. The compound, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine, is reacted with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in a suitable organic solvent in the presence of triethyl amine and N,N-dimethylamino pyridine to obtain zopiclone in high yields. The racemate thus obtained is further resolved to obtain eszopiclone by the above stated method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylamino pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Zopiclone
Reactant of Route 2
Reactant of Route 2
(R)-Zopiclone
Reactant of Route 3
Reactant of Route 3
(R)-Zopiclone
Reactant of Route 4
Reactant of Route 4
(R)-Zopiclone
Reactant of Route 5
Reactant of Route 5
(R)-Zopiclone
Reactant of Route 6
(R)-Zopiclone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.